molecular formula C7H9N3O3 B8535918 Methyl 6-amino-3-methoxy-2-pyrazinecarboxylate CAS No. 259794-07-5

Methyl 6-amino-3-methoxy-2-pyrazinecarboxylate

Cat. No. B8535918
M. Wt: 183.16 g/mol
InChI Key: DCGJYRWQEDLITI-UHFFFAOYSA-N
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Patent
US06800629B2

Procedure details

At room temperature and under a pressure of 1 atmosphere, hydrogen gas was introduced into a mixture of 24.3 g of methyl 3-methoxy-6-nitro-2-pyrazinecarboxylate, 480 mL of acetic acid and 1.2 g of lead-poisoned palladium-calcium carbonate until the mixture became showing no further absorption of hydrogen. After filtering off insoluble matter from the reaction mixture, the solvent was removed under reduced pressure, and the solid product thus obtained was washed with ethyl acetate and diethyl ether. Thus, 15.0 g of methyl 6-amino-3-metoxy-2-pyrazinecarboxylate was obtained as a solid product. Furthermore, the solvent was removed from the filtrate under reduced pressure to obtain a solid product, and the solid product was washed with ethyl acetate to obtain 2.3 g of methyl 6-amino-3-methoxy-2-pyrazinecarboxylate as a solid product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-methoxy-6-nitro-2-pyrazinecarboxylate
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][O:4][C:5]1[C:6]([C:14]([O:16][CH3:17])=[O:15])=[N:7][C:8]([N+:11]([O-])=O)=[CH:9][N:10]=1>C(=O)([O-])[O-].[Ca+2].[Pd+2].C(=O)([O-])[O-].C(O)(=O)C>[NH2:11][C:8]1[N:7]=[C:6]([C:14]([O:16][CH3:17])=[O:15])[C:5]([O:4][CH3:3])=[N:10][CH:9]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
methyl 3-methoxy-6-nitro-2-pyrazinecarboxylate
Quantity
24.3 g
Type
reactant
Smiles
COC=1C(=NC(=CN1)[N+](=O)[O-])C(=O)OC
Name
Quantity
1.2 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ca+2].[Pd+2].C([O-])([O-])=O
Name
Quantity
480 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
no further absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
After filtering off insoluble matter from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid product thus obtained
WASH
Type
WASH
Details
was washed with ethyl acetate and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NC1=CN=C(C(=N1)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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